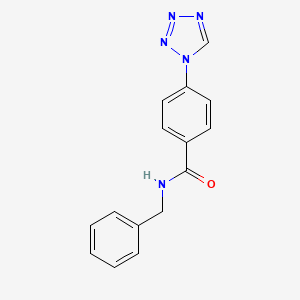

N-benzyl-4-(1H-tetrazol-1-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-benzyl-4-(1H-tetrazol-1-yl)benzamide is a compound that belongs to the category of benzamides with potential biological and chemical significance. The interest in such molecules primarily stems from their diverse range of chemical reactions, structural properties, and potential applications in various fields, excluding drug use and dosage specifics.

Synthesis Analysis

The synthesis of benzamide derivatives, including structures similar to this compound, often involves multi-step chemical reactions, incorporating elements such as tetrazole rings which are known for their utility in medicinal chemistry due to their bioisosteric similarity to carboxyl groups. Microwave-assisted synthesis has been reported for related compounds, indicating a direction towards more efficient, cleaner, and faster methods of production (Saeed, 2009).

Molecular Structure Analysis

Molecular structure characterization of closely related compounds has revealed diverse supramolecular aggregations, influenced by substituents on the benzamide ring. These studies often involve X-ray crystallography to elucidate molecular conformations and the modes of supramolecular aggregation, highlighting the importance of intermolecular interactions, such as π-π stacking and hydrogen bonding (Sagar et al., 2018).

Chemical Reactions and Properties

This compound and its analogs undergo a variety of chemical reactions, which can significantly alter their physical and chemical properties. For instance, catalyst-free synthesis methods have been developed for related benzamide derivatives, showcasing innovative approaches to generate novel compounds through 1,3-dipolar cycloaddition and subsequent rearrangement (Liu et al., 2014).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. These characteristics are often determined using a combination of spectroscopic techniques and computational methods to predict behavior in different environments.

Chemical Properties Analysis

Chemical properties, including reactivity with various organic and inorganic substrates, stability under different conditions, and potential for further functionalization, are essential for understanding the versatility of this compound compounds. Studies have highlighted the role of non-covalent interactions, such as hydrogen bonding and halogen interactions, in influencing the chemical behavior of these compounds (Saeed et al., 2020).

作用機序

Target of Action

N-benzyl-4-(1H-tetrazol-1-yl)benzamide primarily targets the human mitogen-activated protein kinase 1 (MEK-1) enzyme . MEK-1 is a key component of the MAPK/ERK pathway, which plays a crucial role in cell proliferation, differentiation, and survival. Inhibition of MEK-1 can disrupt these processes, making it a potential target for anticancer therapies .

Mode of Action

The compound interacts with its target, MEK-1, through a series of molecular interactions. These include hydrogen bond acceptor and donor vectors, aromatic plane, hydrophobic center, negatively charged center, positively charged center, and metal interaction center . The compound’s interaction with MEK-1 inhibits the enzyme’s activity, disrupting the MAPK/ERK pathway .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the MAPK/ERK pathway. This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, regulating cellular activities such as growth, proliferation, differentiation, migration, and apoptosis. By inhibiting MEK-1, the compound disrupts this pathway, potentially leading to the inhibition of cancer cell growth and proliferation .

Pharmacokinetics

They are often used as bioisosteres for carboxylic acid functional groups, which can enhance the drug-like properties of a compound .

Result of Action

The inhibition of MEK-1 by this compound disrupts the MAPK/ERK pathway, potentially leading to the inhibition of cancer cell growth and proliferation . In vitro antitumor activity studies have shown that similar compounds exhibit good activity against various human cancer cell lines .

特性

IUPAC Name |

N-benzyl-4-(tetrazol-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O/c21-15(16-10-12-4-2-1-3-5-12)13-6-8-14(9-7-13)20-11-17-18-19-20/h1-9,11H,10H2,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PACFMLZLHBQTBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C=NN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5801490.png)

![N~1~-(3-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5801500.png)

![N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide](/img/structure/B5801540.png)

![1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine](/img/structure/B5801546.png)

![N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-N'-2-naphthylguanidine](/img/structure/B5801567.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide](/img/structure/B5801580.png)

![N-[4-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B5801588.png)